molecular formula C14H18 B8724690 alpha-Cyclohexylstyrene

alpha-Cyclohexylstyrene

Cat. No. B8724690
M. Wt: 186.29 g/mol
InChI Key: MXLWBXNCIZQWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Cyclohexylstyrene is a useful research compound. Its molecular formula is C14H18 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Cyclohexylstyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Cyclohexylstyrene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-Cyclohexylstyrene

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1-cyclohexylethenylbenzene

InChI

InChI=1S/C14H18/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9,14H,1,3,6-7,10-11H2

InChI Key

MXLWBXNCIZQWNB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

α-Cyclohexylstyrene was prepared from cyclohexyl phenyl ketone using standard Wittig chemistry (Gupta, P.; Fernandes, R. A.; Kumar, P. Tet. Lett. 2003, 44, 4231–4232.) Methyltriphenylphosphonium bromide (29.57 g, 82.77 mmol) was slurried in 600 mL THF in the glovebox. The mixture was cooled to 2° C., and nBuLi (1.6 M in hexanes, 52 mL) was added over 15 min. After 1 h, solid cyclohexyl phenyl ketone (15.18 g, 80.63 mmol) was added, and the solution was allowed to slowly warm to room temperature overnight. Water (200 mL) was added. The solution was extracted with Et2O (3×150 mL). The combined organic extracts were washed with brine, dried (MgSO4) and evaporated under vacuum to give a tan liquid. Ph3PO crystallized upon standing and was removed by filtration and washed with hexane (200 mL). The hexane solution was filtered through a 2 in column of neutral alumina, washing with an additional 200 mL of hexane. The filtrate was evaporated to a colorless liquid which was distilled (46–49° C./0.1 mm Hg) to give 13.72 g of colorless liquid (89% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
15.18 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
29.57 g
Type
catalyst
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a suspension of methylbiphenylphosphonium iodide in dry THF cooled at 0° C. was added NaNH2. After stirring for 15 h at ambient temperature, cyclohexylphenyl ketone Was added. The reaction mixture was stirred for 8 h at ambient temperature and then quenched with aqueous ammonium chloride and extracted with ethyl acetate. The combined organic phases were washed (brine), dried (Na2SO4) and concentrated. Silica gel column chromatography of the crude product using petroleum ether:EtOAc (49:1) as eluent gave α-cyclohexylstyrene as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.